(Des-Thr7)-Glucagon Trifluoroacetate is a synthetic peptide derivative of glucagon, a hormone that plays a critical role in glucose metabolism. This compound is characterized by the removal of the threonine residue at position 7 and the addition of a trifluoroacetate group, which enhances its stability and bioavailability. The modifications make it an important tool in biochemical and pharmacological research, particularly in studies related to diabetes and metabolic disorders.
The synthesis of (Des-Thr7)-Glucagon Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
(Des-Thr7)-Glucagon Trifluoroacetate retains much of the structural integrity of native glucagon but lacks the threonine at position 7. The molecular formula reflects these modifications, impacting its interaction with glucagon receptors.
(Des-Thr7)-Glucagon Trifluoroacetate can participate in various chemical reactions:
The mechanism of action for (Des-Thr7)-Glucagon Trifluoroacetate involves its binding to glucagon receptors located on target cells, primarily in the liver. Upon binding:
(Des-Thr7)-Glucagon Trifluoroacetate has several significant applications in scientific research:
This compound serves as a valuable resource for researchers focusing on metabolic pathways and therapeutic innovations involving glucagon-like peptides.
(Des-Thr7)-Glucagon is synthesized via Fmoc-based SPPS, leveraging the precision of sequential amino acid coupling to omit Thr at position 7. The 29-amino acid peptide chain is assembled on Wang resin (hydroxymethylphenoxy-functionalized polystyrene) due to its compatibility with TFA-mediated cleavage and high loading capacity (0.2–0.3 mmol/g). Key steps include:
Table 1: SPPS Parameters for (Des-Thr7)-Glucagon
Parameter | Specification | Impact on Purity |
---|---|---|
Resin Type | Wang resin (0.25 mmol/g loading) | High yield post-cleavage (≥85%) |
Coupling Reagent | TBTU/DIPEA | Minimizes epimerization (<0.1%) |
Deprotection Solution | 20% Piperidine/DMF | Complete Fmoc removal (UV-verified) |
Pseudoproline Incorporation | Ser¹⁸-Tyr¹⁹, Leu¹⁴-Asp¹⁵ dipeptides | Reduces aggregation by 40% |
Peptide chain elongation follows a C-to-N-terminal direction, initiated by attaching Fmoc-Thr(tBu)-OH to Wang resin. Post-assembly, cleavage and simultaneous trifluoroacetate salt formation occur via:
Cleavage efficiency directly influences product purity, with suboptimal conditions causing truncations or modifications:
Table 2: Cleavage Cocktail Performance for (Des-Thr7)-Glucagon
Cleavage System | Purity (%) | Major Impurities | Yield |
---|---|---|---|
TFA/H₂O/TIS (95:2.5:2.5) | 92.1 | Deamidated products (≤3%) | 86% |
TFA/H₂O/EDT (94:3:3) | 88.5 | Ethylthiol adducts (5–7%) | 79% |
HF/Dimethyl sulfide (9:1) | 95.3 | Resin fragments (2%) | 82% |
Crude (Des-Thr7)-Glucagon TFA undergoes reversed-phase HPLC to isolate the target compound from deletion sequences and deamidated byproducts:
Table 3: HPLC Purification Parameters and Outcomes
Parameter | Condition | Outcome |
---|---|---|
Stationary Phase | C₁₈ reversed-phase (300 Å) | Separation efficiency: 12,000 N/m |
Mobile Phase | 0.1% TFA in H₂O/acetonitrile | Peak symmetry (tailing factor <1.2) |
Loading Concentration | 50 mg/mL in 5% acetic acid | No column overload |
Recovery Rate | >90% post-lyophilization | TFA salt stability confirmed by NMR |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: